2-Bromo-6-chlorothieno[3,2-c]pyridine
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Overview
Description
2-Bromo-6-chlorothieno[3,2-c]pyridine is a heterocyclic compound that contains both bromine and chlorine atoms attached to a thieno[3,2-c]pyridine core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-6-chlorothieno[3,2-c]pyridine typically involves multi-step reactions starting from readily available precursors. One common method involves the bromination and chlorination of a thieno[3,2-c]pyridine derivative. The process may include steps such as the Gewald reaction, pyrimidone formation, bromination, and chlorination .
Industrial Production Methods
Industrial production of this compound often relies on scalable and cost-effective synthetic routes. These methods are designed to maximize yield and purity while minimizing the use of hazardous reagents and conditions. The process typically involves the use of bulk chemicals and standard laboratory equipment .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-6-chlorothieno[3,2-c]pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions under specific conditions.
Coupling Reactions: It can undergo coupling reactions, such as Suzuki coupling, to form more complex molecules
Common Reagents and Conditions
Common reagents used in reactions involving this compound include:
Palladium Catalysts: Used in coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Bromo-6-chlorothieno[3,2-c]pyridine has a wide range of scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic properties.
Material Science: The compound is used in the development of advanced materials with unique electronic and optical properties.
Biological Research: It serves as a tool for studying various biological processes and pathways.
Industrial Applications: The compound is used in the production of specialty chemicals and intermediates for various industrial processes .
Mechanism of Action
The mechanism of action of 2-Bromo-6-chlorothieno[3,2-c]pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to and modulate the activity of various enzymes and receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-Bromo-6-chlorothieno[3,2-c]pyridine include other thieno[3,2-c]pyridine derivatives, such as:
- 3-Bromo-4-chlorothieno[3,2-c]pyridine
- 2-Bromo-6-chlorothieno[2,3-b]pyridine
- 6-Bromo-2-pyridinecarboxaldehyde .
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C7H3BrClNS |
---|---|
Molecular Weight |
248.53 g/mol |
IUPAC Name |
2-bromo-6-chlorothieno[3,2-c]pyridine |
InChI |
InChI=1S/C7H3BrClNS/c8-6-1-4-3-10-7(9)2-5(4)11-6/h1-3H |
InChI Key |
ZGQWULWSVCZVGO-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(=CN=C1Cl)C=C(S2)Br |
Origin of Product |
United States |
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